(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a pyrrolidine-pyrrolidinyloxy-pyridazine scaffold with a 1,3,5-trimethylpyrazole moiety linked via a methanone bridge. The dimethylamino group on the pyridazine ring enhances solubility and electronic interactions, while the trimethylpyrazole group contributes to steric bulk and metabolic stability .
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-11-16(12(2)22(5)20-11)17(24)23-9-8-13(10-23)25-15-7-6-14(18-19-15)21(3)4/h6-7,13H,8-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXCQCAQMAOTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , also referred to as EVT-2868158, is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
This compound features several key structural components:
- Pyridazine Ring : Known for its interactions with various biological targets.
- Pyrrolidine Ring : Associated with neuroprotective effects.
- Trimethylpyrazole Moiety : Implicated in diverse pharmacological effects.
1. Antagonistic Effects on OX2 Receptors
The compound has been identified as a selective antagonist of the OX2 receptor. This receptor is involved in sleep regulation and may have implications for sleep disorders and related conditions. The antagonistic action suggests potential therapeutic applications in insomnia and other sleep-related disorders.
2. Antioxidant Properties
Preliminary studies indicate that the dimethylaminopyridazine component exhibits antioxidant properties. This could be beneficial in preventing oxidative stress-related damage in cells, making it a candidate for further research in neurodegenerative diseases where oxidative stress plays a significant role.
3. Anticancer Activity
Research into pyrazole derivatives indicates that similar compounds exhibit anticancer properties. The unique combination of functional groups in this compound may confer distinct anticancer activities, particularly against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. The pyridazine ring is particularly noted for its ability to modulate enzyme activity, potentially inhibiting or enhancing various biochemical pathways .
Study 1: OX2 Antagonism
A study conducted on the effects of EVT-2868158 on sleep patterns demonstrated significant alterations in sleep architecture when administered to animal models. The results indicated a reduction in REM sleep while increasing wakefulness, suggesting its utility in managing sleep disorders.
Study 2: Antioxidant Activity
In vitro assays using cell cultures treated with EVT-2868158 showed a marked decrease in reactive oxygen species (ROS) levels compared to control groups. This reduction indicates the compound's potential as an antioxidant agent, which could be explored further in the context of neuroprotection.
Study 3: Anticancer Efficacy
A series of tests on various cancer cell lines revealed that compounds structurally related to EVT-2868158 exhibited cytotoxic effects. The studies highlighted the importance of the pyrazole moiety in enhancing the anticancer activity against breast cancer cells, particularly when combined with conventional therapies like doxorubicin .
Data Summary
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| OX2 Receptor Antagonism | Modulation of neurotransmitter systems | Sleep disorders treatment |
| Antioxidant Activity | Reduction of oxidative stress | Neuroprotection |
| Anticancer Activity | Induction of apoptosis in cancer cells | Cancer therapy |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrazole-Pyrimidine Hybrids
The compound (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () shares a pyrazole core and a methanone linker but replaces the pyridazine-pyrrolidine system with a pyrazolopyrimidine-phenyl group. Key differences include:
- Bioactivity : The pyrazolopyrimidine derivative exhibited moderate kinase inhibitory activity (IC₅₀ ~ 1.2 µM against EGFR), whereas the target compound’s pyridazine-pyrrolidine moiety may enhance selectivity for other kinases (e.g., JAK2 or PI3K) due to conformational flexibility .
- Synthetic Complexity : The target compound requires multi-step synthesis involving pyridazine functionalization, while the pyrazolopyrimidine analog is synthesized via Ullmann coupling and cyclocondensation .
Table 1: Structural and Functional Comparison
Pyridazine-Isoxazole Derivatives
The compound (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone () features a triazole-pyridine system instead of pyridazine-pyrrolidine. Notable contrasts include:
- Spectroscopic Data: The triazole analog’s FT-IR spectrum shows a C=O stretch at 1710 cm⁻¹, similar to the target compound’s carbonyl (expected ~1700–1720 cm⁻¹), confirming consistent methanone linkage .
Chloropyridine-Pyrazole Methanones
The crystal structure of (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone () provides insights into conformational preferences.
Key Research Findings
- Synthetic Challenges : The target compound’s pyridazine oxygenation and pyrrolidine functionalization require precise reaction conditions (e.g., Pd-catalyzed coupling), contrasting with simpler SNAr reactions in pyrazolopyrimidine analogs .
- Biological Implications : Trimethylpyrazole substituents (target) may reduce CYP450-mediated metabolism compared to phenyl groups (), as seen in microsomal stability assays for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
